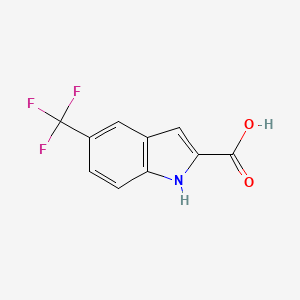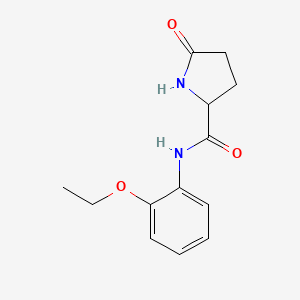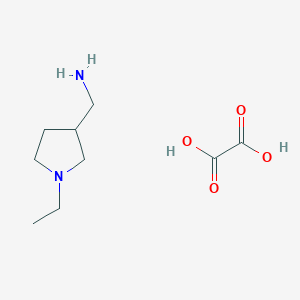
2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of iodine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (HBpin) to form an iodoalkylborate species, which is then used to create alkyl and aryl pinacolboronates . This process utilizes tetrahydrofuran (THF) as a leaving group and can be conducted under ambient conditions. The reaction with Grignard reagents, prepared under Barbier conditions, leads to the formation of the desired pinacolboronates and the release of THF .
Molecular Structure Analysis
The molecular structure of the tetramethyl-1,3,2-dioxaborolane moiety includes a boron atom within a dioxaborolane ring, which is stabilized by two methyl groups at the 4 and 5 positions. This structural feature is crucial for the stability and reactivity of the compound. The presence of the isobutylphenyl group in the compound of interest would likely influence its reactivity and physical properties, although specific details are not provided in the papers.
Chemical Reactions Analysis
The papers do not directly discuss the chemical reactions of "2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane," but they do provide insights into the reactivity of similar compounds. For instance, the iodoalkylborate species formed from HBpin can react with various Grignard reagents to yield corresponding pinacolboronates . These reactions are significant in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Physical and Chemical Properties Analysis
While the papers do not provide specific information on the physical and chemical properties of "2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane," they do suggest that the tetramethyl-1,3,2-dioxaborolane moiety is reactive and can be used to synthesize a wide range of boron-containing compounds . The physical properties such as melting point, boiling point, and solubility would be influenced by the isobutylphenyl group, but these details are not discussed in the provided papers.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Research has demonstrated the utility of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives in synthesizing boron-containing stilbene derivatives, which are potential intermediates for creating new materials for LCD technology and identifying therapeutics for neurodegenerative diseases (Das et al., 2015). Additionally, the preparation of 2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane via a continuous-flow process highlights its role as a key propargylation reagent (Fandrick et al., 2012).
Therapeutic Potential
The synthesis of boron-containing polyene systems from 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives has shown potential for creating conjugated polyene materials with applications in neurodegenerative disease therapeutics (Das et al., 2015). Moreover, specific derivatives like BF102 have demonstrated lipogenesis inhibitory effects, suggesting a new avenue for lipid-lowering drug development (Das et al., 2011).
Material Science and Sensor Development
In material science, the synthesis of boron-capped polyenes has been explored for potential use in LCD technology, highlighting the versatility of these compounds in developing new materials (Das et al., 2015). Furthermore, the development of a 4-substituted pyrene derivative for H2O2 detection in living cells showcases the application of these compounds in designing sensitive and selective sensors for biological and environmental monitoring (Nie et al., 2020).
Advanced Synthesis Techniques
The use of these compounds in the stereoselective synthesis of alcohols and the generation of enol borates for addition to aldehydes demonstrates their importance in organic synthesis, enabling the production of syn-aldols with potential applications in pharmaceuticals and organic chemistry (Hoffmann et al., 1987).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(2-methylpropyl)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO2/c1-12(2)11-13-7-9-14(10-8-13)17-18-15(3,4)16(5,6)19-17/h7-10,12H,11H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCAMNZOIJNSQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590365 |
Source


|
| Record name | 4,4,5,5-Tetramethyl-2-[4-(2-methylpropyl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1033753-01-3 |
Source


|
| Record name | 4,4,5,5-Tetramethyl-2-[4-(2-methylpropyl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate](/img/structure/B1341663.png)







![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)